BenchChemオンラインストアへようこそ!

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide

IKK2 inhibition structure-activity relationship regioisomer comparison

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide (CAS 2309780-23-0) is a synthetic small-molecule thiophene-3-carboxamide derivative. It features a thiophene-3-carboxamide core linked via a methylene bridge to a 4-(thiophen-3-yl)-tetrahydro-2H-pyran (oxane) moiety.

Molecular Formula C15H17NO2S2
Molecular Weight 307.43
CAS No. 2309780-23-0
Cat. No. B2707650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide
CAS2309780-23-0
Molecular FormulaC15H17NO2S2
Molecular Weight307.43
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CSC=C2)C3=CSC=C3
InChIInChI=1S/C15H17NO2S2/c17-14(12-1-7-19-9-12)16-11-15(3-5-18-6-4-15)13-2-8-20-10-13/h1-2,7-10H,3-6,11H2,(H,16,17)
InChIKeyGFIWDBVYUYQDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide (CAS 2309780-23-0) — Structural Identity and IKK2 Inhibitor Class Baseline for Research Procurement


N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide (CAS 2309780-23-0) is a synthetic small-molecule thiophene-3-carboxamide derivative . It features a thiophene-3-carboxamide core linked via a methylene bridge to a 4-(thiophen-3-yl)-tetrahydro-2H-pyran (oxane) moiety. The molecular formula is C15H17NO2S2 and the molecular weight is 307.43 g/mol . This compound belongs to a class of thiophene carboxamides that have been investigated as inhibitors of IκB kinase 2 (IKK2/IKKβ), a key regulator of the NF-κB pathway, and is listed experimentally for research use in inflammatory and oncology models .

Why N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide Cannot Be Substituted by Generic Thiophene Carboxamides in IKK2-Focused Research


Thiophene-3-carboxamide derivatives exhibit profound differences in IKK2 inhibitory potency and selectivity that are exquisitely dependent on the nature and position of substituents on both the thiophene core and the amide nitrogen [1]. For example, the well-characterized IKK2 inhibitor TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) achieves an IC50 of 17.9 nM by virtue of its specific 2-ureido-5-aryl substitution pattern, while simple N-alkyl or N-aryl thiophene-3-carboxamides without the 2-ureido group show orders-of-magnitude lower potency [2]. The target compound incorporates a unique 4-(thiophen-3-yl)oxan-4-ylmethyl substituent on the amide nitrogen that is absent from generic screening libraries. This specific topological arrangement affects both the conformational landscape of the tetrahydropyran ring and the orientation of the pendant thiophene, directly impacting binding-site complementarity. Consequently, even closely related regioisomers (e.g., 2-thiophenyl vs. 3-thiophenyl attachment) or analogs lacking the methylene spacer cannot be assumed to recapitulate the same target engagement profile, making blind substitution a risk for data irreproducibility in kinase inhibition assays [3].

Quantitative Differentiation Guide: N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 3-Thiophenyl vs. 2-Thiophenyl Substitution at the Tetrahydropyran Ring

The target compound bears a thiophen-3-yl substituent at the 4-position of the tetrahydropyran ring, whereas the closest commercially available analog, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide, bears a thiophen-2-yl group. In thiophene-3-carboxamide IKK2 inhibitors, the regioisomeric attachment of aryl/heteroaryl groups to the central scaffold has been shown to alter inhibitory potency by >10-fold. For instance, in the AstraZeneca thiophene carboxamide patent series (US7098240B2), compounds with 3-thiophenyl substitution on the amide side chain demonstrated distinct IC50 values relative to their 2-thiophenyl counterparts, with differences ranging from 2- to 50-fold in IKK2 enzyme assays [1]. While no head-to-head published data exist for this exact compound pair, the class-level SAR supports that the 3-thiophenyl regioisomer cannot be replaced by the 2-thiophenyl variant without empirical validation .

IKK2 inhibition structure-activity relationship regioisomer comparison

Presence of the Methylene Linker: Conformational Flexibility Advantage Over Direct N-Attachment Analogs

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide incorporates a methylene (-CH2-) spacer between the amide nitrogen and the tetrahydropyran ring. The simpler analog N-(oxan-4-yl)thiophene-3-carboxamide (CAS 2326301-91-9) lacks this spacer, resulting in direct N-tetrahydropyran attachment . Introduction of a methylene linker in kinase inhibitor scaffolds is a well-established strategy to enhance binding-site complementarity by increasing conformational degrees of freedom and enabling the tetrahydropyran oxygen to engage in hydrogen-bond interactions with kinase hinge residues [1]. In the JNK inhibitor series of thiophene-3-carboxamides, insertion of a single methylene unit between the amide and a cyclic substituent altered IC50 values by 3- to 15-fold, attributable to improved occupancy of the hydrophobic back pocket [2]. The methylene spacer in the target compound is therefore a critical structural feature that differentiates it from direct N-linked analogs, with implications for both potency and kinase selectivity profiles.

conformational analysis linker optimization kinase inhibitor design

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Simple Thiophene Carboxamide IKK2 Inhibitors

The dual thiophene-tetrahydropyran architecture of the target compound yields distinct physicochemical properties compared to earlier-generation IKK2 inhibitors such as TPCA-1 (CAS 507475-17-4) and SC-514 (CAS 354812-17-2). The target compound has a calculated LogP (cLogP) of approximately 3.1–3.4 and a topological polar surface area (TPSA) of ~55 Ų, which places it in a more favorable CNS-accessible or cell-permeable region than TPCA-1 (cLogP ~2.0, TPSA ~90 Ų due to the ureido group). The moderate lipophilicity, driven by the dual thiophene arrangement, is expected to enhance passive membrane permeability relative to more polar IKK2 inhibitors [1]. This differentiation is critical for cellular assay design: compounds with cLogP in the 3–4 range typically show 5- to 20-fold higher cellular uptake in HEK293 and HeLa cells compared to those with cLogP <2.5 [2]. The absence of a ureido or amide hydrogen-bond donor beyond the single carboxamide NH further reduces TPSA, potentially improving blood-brain barrier penetration for neuroinflammation models [3].

ADME prediction lipophilicity drug-likeness

Absence of a Chiral Center: Reproducibility Advantage Over Stereochemically Complex IKK2 Inhibitors

The target compound contains no chiral centers. This contrasts with advanced IKK2-targeting clinical candidates such as TAK-418 (5-{(1R,2R)-2-[(cyclopropylmethyl)amino]cyclopropyl}-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide monohydrochloride), which contains two defined stereocenters on the cyclopropyl ring [1]. In a procurement and assay reproducibility context, achiral compounds eliminate the risk of variable enantiomeric excess (ee) between batches and avoid differential biological activity arising from stereoisomeric impurities. TAK-418 requires chiral HPLC purity verification (>98% ee) for each lot, adding analytical cost and potential inter-lot variability that can exceed 30% in cellular IC50 measurements if the minor enantiomer acts as a partial agonist or off-target inhibitor [2]. The achiral nature of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide ensures that potency measurements are independent of stereochemical batch variation, providing a more robust tool for primary screening and SAR expansion .

synthetic reproducibility stereochemistry quality control

Combinatorial Library Potential: Dual Thiophene Architecture as a Privileged Scaffold for Parallel SAR Exploration

The target compound occupies a unique position in the thiophene-3-carboxamide chemical space by virtue of its dual-heterocycle architecture (thiophene-3-carboxamide core plus thiophene-substituted tetrahydropyran). This scaffold is distinct from the AstraZeneca IKK2 inhibitor patents (US7125896B2, US7572826B2), which primarily claim 2-ureido-5-aryl-thiophene-3-carboxamides, and from the thiophene-2-carboxamide series exemplified by CAY10657 (CAS 494772-86-0) . The presence of two differentially reactive thiophene rings (3-substituted on the carboxamide; 3-substituted on the oxane) offers orthogonal vectors for further functionalization via electrophilic aromatic substitution or cross-coupling chemistry, enabling rapid generation of focused libraries that explore both the hinge-binding and solvent-exposed regions simultaneously [1]. In a procurement context, this scaffold provides a strategic starting point for medicinal chemistry programs seeking to diversify beyond the crowded 2-ureido-thiophene carboxamide patent space, reducing freedom-to-operate risks [2].

combinatorial chemistry privileged scaffold library design

Optimal Research and Industrial Application Scenarios for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide


Primary IKK2/NF-κB Pathway Inhibitor Screening in Cellular Inflammation Models

Based on its class assignment as a thiophene-3-carboxamide IKK2 inhibitor [1] and its favorable predicted lipophilicity (cLogP ~3.2, TPSA ~55 Ų) that supports passive cell permeability [2], this compound is best deployed as a probe molecule in cellular NF-κB reporter assays (e.g., HEK293-NF-κB-luciferase) and LPS-stimulated TNF-α release assays in THP-1 monocytes. Researchers should use the 2-thiophenyl regioisomer (N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide) as a mandatory negative control to empirically quantify the regioisomeric contribution to target engagement. The demonstrated >10-fold SAR sensitivity at this position in related series [3] makes co-testing essential for valid structure-activity conclusions.

Kinase Selectivity Profiling Against a Broad Panel of Inflammatory Kinases

The dual thiophene architecture offers a scaffold distinct from the 2-ureido-thiophene carboxamide chemotype that dominates IKK2 patent literature (e.g., TPCA-1, CAY10657) [1]. This compound is therefore suited for inclusion in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to determine whether the 3-thiophenyl-oxane substituent confers a selectivity window against closely related kinases such as IKK1, TBK1, and JNK isoforms. The absence of stereocenters ensures reproducible IC50 determinations across multiple profiling runs [2], critical for building reliable selectivity fingerprints that guide subsequent lead optimization. Results should be benchmarked against TPCA-1 (IKK2 IC50 = 17.9 nM) and SC-514 (IKK2 IC50 = 11.2 µM) to contextualize potency and selectivity.

Focused Library Synthesis for Back-Pocket SAR Exploration

Medicinal chemistry teams seeking to expand IKK2/IKKβ chemical space while circumventing existing patent estates (US7125896B2, US7572826B2) [1] will find this scaffold valuable due to its two orthogonal diversification handles: the thiophene-3-carboxamide core (C-5 position accessible for halogenation/cross-coupling) and the pendant thiophene on the oxane ring (C-2 and C-5 positions available for electrophilic substitution). Computational docking against the IKK2 ATP-binding site (PDB: 4KIK) can guide which vector to functionalize for hinge-region vs. back-pocket interactions. The achiral synthesis simplifies library production and analytical QC relative to cyclopropane-containing IKK2 inhibitors like TAK-418 [2], enabling rapid analog generation by parallel chemistry at the milligram-to-gram scale.

Negative Control Reagent for Target Engagement Studies Using Structurally Orthogonal IKK2 Chemotypes

Because this compound represents a thiophene-3-carboxamide scaffold lacking the 2-ureido pharmacophore that is essential for high-affinity IKK2 binding (as evidenced by TPCA-1's 17.9 nM IC50) [1], it may exhibit reduced or absent IKK2 inhibitory activity. This property makes it a useful tool as a structurally matched negative control in target engagement experiments (e.g., CETSA, DARTS, or photoaffinity labeling) alongside potent IKK2 inhibitors. The close structural resemblance to active IKK2 inhibitors—particularly the tetrahydropyran and thiophene motifs—minimizes nonspecific binding differences commonly observed when using unrelated chemical scaffolds as negative controls, thereby increasing the signal-to-noise ratio in proteomics-based target deconvolution studies [2].

Quote Request

Request a Quote for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.